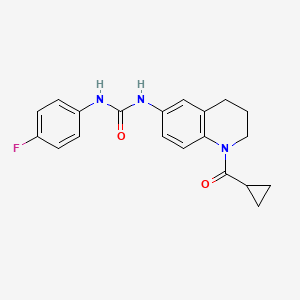

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-15-5-7-16(8-6-15)22-20(26)23-17-9-10-18-14(12-17)2-1-11-24(18)19(25)13-3-4-13/h5-10,12-13H,1-4,11H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDJFDJZKBPBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.39536 g/mol

- IUPAC Name : this compound

- SMILES Representation : C(C)(C(=O)N)c1ccc2CCCN(C(=O)C1CC1)c2c3

The compound is hypothesized to interact with various biological targets through its urea functional group and the tetrahydroquinoline moiety. It potentially acts as an inhibitor of specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Recent studies have indicated that similar compounds in the tetrahydroquinoline class exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been explored for their antimicrobial properties. The presence of the cyclopropanecarbonyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antibacterial activity .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2022) | Investigated the anticancer effects on breast cancer cell lines | Showed significant reduction in cell viability at IC50 values < 10 µM |

| Study B (2023) | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated effective inhibition at concentrations of 25 µg/mL |

| Study C (2024) | Evaluated neuroprotective properties in a rat model of ischemia | Reduced neuronal death and improved functional recovery |

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for research in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea show significant anticancer properties.

- Mechanism of Action : The compound is believed to induce apoptosis and inhibit proliferation in cancer cell lines through modulation of key signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

Tetrahydroquinoline derivatives have been investigated for their antimicrobial properties. The presence of the cyclopropanecarbonyl group enhances the compound's lipophilicity, which may improve its ability to penetrate bacterial membranes.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Investigated anticancer effects on breast cancer cell lines; significant reduction in cell viability at IC50 values < 10 µM. |

| Study B (2023) | Assessed antimicrobial activity against E. coli and S. aureus; demonstrated effective inhibition at concentrations of 25 µg/mL. |

| Study C (2024) | Evaluated neuroprotective properties in a rat model of ischemia; reduced neuronal death and improved functional recovery. |

Comparison with Similar Compounds

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea

- Structural Differences : The 4-fluorophenyl group in the target compound is replaced with a 3,5-dimethoxyphenyl group.

- The bulkier 3,5-dimethoxy substitution may alter binding affinity in enzyme pockets due to steric effects.

- Safety Data : The dimethoxy analog has documented safety protocols, including precautions against heat and ignition sources (P210) .

(2E)-2-(4-Methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

- Structural Differences : This analog replaces the urea group with a sulfonyl-propenenitrile moiety and incorporates a 2-methylpropyl (isobutyl) chain instead of cyclopropanecarbonyl.

- The propenenitrile moiety may confer distinct pharmacokinetic properties, such as altered metabolic pathways.

- Applications: Such nitrile-containing compounds are often explored as covalent inhibitors in oncology and immunology .

| Property | Target Compound (Urea Derivative) | Sulfonyl-Propenenitrile Analog |

|---|---|---|

| Key Functional Group | Urea | Sulfonyl-propenenitrile |

| Reactivity | Hydrogen-bond donor/acceptor | Electrophilic (covalent binding) |

| Metabolic Stability | Likely high (cyclopropane) | Moderate (nitrile hydrolysis) |

Research Findings and Limitations

- Binding Affinity: No direct comparative studies between the target compound and its analogs are available. However, urea derivatives generally exhibit strong hydrogen-bonding interactions with biological targets, while sulfonyl-propenenitriles may engage in irreversible binding .

- Pharmacokinetics : The cyclopropanecarbonyl group in the target compound likely improves metabolic stability compared to the isobutyl chain in the sulfonyl analog, which may undergo faster oxidative metabolism .

- Gaps in Data : Publicly accessible sources lack explicit experimental data (e.g., IC₅₀ values, solubility measurements) for the 4-fluorophenyl urea derivative.

Q & A

Basic Research Question

NMR stability profiling : Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours via ¹H NMR (Bruker 500 MHz, D₂O suppression). Track disappearance of urea NH peaks.

LC-MS/MS : Quantify hydrolytic byproducts (e.g., cyclopropanecarboxylic acid) using a Q-TOF mass spectrometer in negative ion mode.

FTIR : Detect carbonyl group stability (1680–1700 cm⁻¹) after exposure to simulated gastric fluid (pH 2.0) .

How does the cyclopropanecarbonyl group influence pharmacokinetics compared to other acyl derivatives?

Advanced Research Question

Comparative methodology:

In vitro ADME :

- Metabolic stability: Incubate with human liver microsomes (HLMs); quantify parent compound via LC-MS.

- Permeability: Use Caco-2 monolayers; compare Papp values with acetyl or benzoyl analogs.

Pharmacokinetic modeling : Fit plasma concentration-time data (non-compartmental analysis) to calculate AUC, t₁/₂, and clearance.

Structural analogs : Syntize derivatives with cyclohexanecarbonyl or trifluoroacetyl groups for head-to-head comparisons .

What experimental designs control for off-target effects in cellular assays?

Advanced Research Question

Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) at 10× IC₅₀.

CRISPR-Cas9 knockouts : Validate target specificity using isogenic cell lines lacking the putative target kinase.

Proteome-wide profiling : Employ affinity pulldown with biotinylated probes followed by LC-MS/MS to identify non-specific binding partners .

How can SAR studies optimize selectivity against related kinase isoforms?

Advanced Research Question

Library design : Synthesize analogs with modifications to:

- Urea substituents (e.g., meta- vs. para-fluorophenyl).

- Cyclopropane ring size (e.g., cyclobutane or spiro derivatives).

Selectivity profiling : Use kinase profiling services (e.g., Eurofins) to test against 100+ kinases at 1 µM.

Co-crystallography : Solve structures with isoform-specific kinases (e.g., JAK2 vs. JAK3) to guide steric bulk incorporation .

What methodologies assess the compound’s potential for covalent target modification?

Advanced Research Question

Mass shift assays : Incubate with recombinant protein targets; analyze via intact protein LC-MS for mass changes indicative of covalent adducts.

Kinetic analysis : Measure time-dependent inhibition (kobs/[I]) to distinguish reversible vs. irreversible binding.

Thiol reactivity screening : Use glutathione (GSH) trapping assays to evaluate electrophilic risks from the cyclopropane or urea groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.